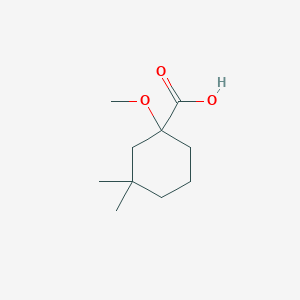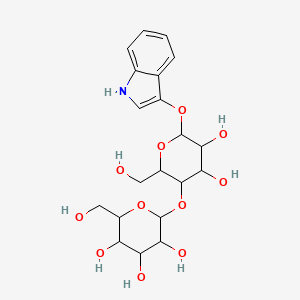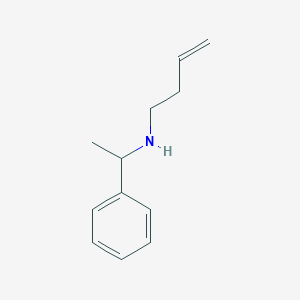
3,7,12-Trihydroxycholestane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholestan-26-oic acid, 3,7,12-trihydroxy-, (3a,5b,7a,12a,25R)- is a bile acid derivative. Bile acids are steroid acids found predominantly in the bile of mammals. This compound is an intermediate in bile acid biosynthesis and plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholestan-26-oic acid, 3,7,12-trihydroxy-, (3a,5b,7a,12a,25R)- involves multiple steps. One common method includes the oxidation of 5 beta-cholestane-3 alpha,7 alpha,12 alpha,27-tetrol into the desired product. This reaction typically requires specific oxidizing agents and controlled conditions to ensure the correct stereochemistry is maintained .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as bile. The process includes heating the bile, followed by crystallization and purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Cholestan-26-oic acid, 3,7,12-trihydroxy-, (3a,5b,7a,12a,25R)- undergoes various chemical reactions, including:
Oxidation: Conversion to other bile acid derivatives.
Reduction: Formation of less oxidized bile acids.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH to ensure the desired product is obtained .
Major Products Formed
Major products formed from these reactions include other bile acid derivatives, which are essential for various biological functions, including the emulsification of dietary fats .
Scientific Research Applications
Cholestan-26-oic acid, 3,7,12-trihydroxy-, (3a,5b,7a,12a,25R)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex steroid compounds.
Biology: Studied for its role in bile acid metabolism and its effects on lipid digestion.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and disorders related to bile acid metabolism.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways involved in bile acid metabolism. It binds to bile acid receptors in the liver and intestines, regulating the synthesis and secretion of bile acids. This interaction helps maintain cholesterol homeostasis and supports the digestion and absorption of dietary fats .
Comparison with Similar Compounds
Similar Compounds
Cholestan-26-oic acid, 3,7-dihydroxy-, (3a,5b,7a): Lacks one hydroxyl group compared to the target compound.
Cholestan-26-oic acid, 3,7,12-trihydroxy-, (3a,5b,7a,12a): Similar structure but different stereochemistry at the 25th position
Uniqueness
Cholestan-26-oic acid, 3,7,12-trihydroxy-, (3a,5b,7a,12a,25R)- is unique due to its specific stereochemistry, which influences its biological activity and interactions with bile acid receptors. This distinct configuration makes it a valuable compound for studying bile acid metabolism and developing therapeutic agents .
Properties
Molecular Formula |
C28H48O5 |
|---|---|
Molecular Weight |
464.7 g/mol |
IUPAC Name |
3,7,12-trihydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-5-carboxylic acid |
InChI |
InChI=1S/C28H48O5/c1-16(2)7-6-8-17(3)19-9-10-20-24-21(13-23(31)27(19,20)5)26(4)12-11-18(29)14-28(26,25(32)33)15-22(24)30/h16-24,29-31H,6-15H2,1-5H3,(H,32,33) |
InChI Key |
JIFNDZCDNLFAKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4(C3(CCC(C4)O)C)C(=O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate](/img/structure/B12311806.png)
![(1s,3s,4r,8s)-8-Benzyloxy-1-hydroxymethyl-3-methoxy-2,6-dioxabicyclo[3,2,1]octane](/img/structure/B12311809.png)
![[(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12311811.png)
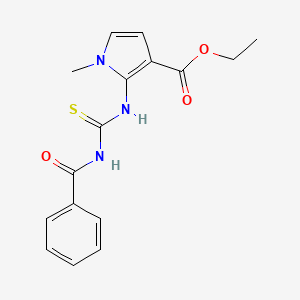


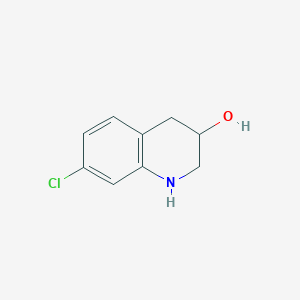


![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine](/img/structure/B12311860.png)
